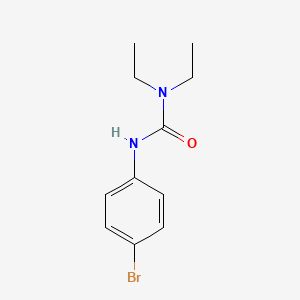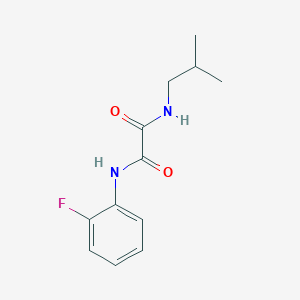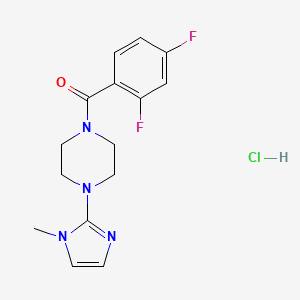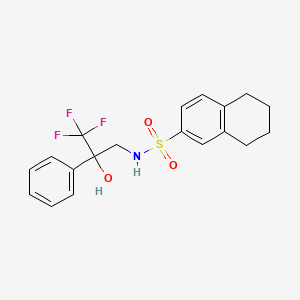
3-(4-Bromophenyl)-1,1-diethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-1,1-diethylurea (3-BP-DEU) is a synthetic compound belonging to the family of urea derivatives. It is a colorless solid that has been widely used in research for its biological and chemical properties. 3-BP-DEU has been employed in various scientific studies as a model compound for its ability to interact with a broad range of substances. It has also been used in the synthesis of other compounds and in the development of new drugs.
Scientific Research Applications
Crystal Structure and Interactions
The crystal structure of a related compound, metobromuron (a phenylurea herbicide), reveals interactions like hydrogen bonds and weak C—H⋯π interactions forming chains along the a-axis direction. This structural insight can be pivotal in understanding the material properties and designing similar compounds with enhanced performance for specific applications (Gihaeng Kang et al., 2015).
Chemical Synthesis and Reactions
Research into the reactions of bromo- and methylphenyl-trichlorobut-en-1-ones with nucleophiles shows the potential for creating a variety of chemical structures, which could be foundational for developing new synthetic routes or pharmaceuticals (V. Potkin et al., 2007).
Polymer Chemistry
Studies on organosilicon polymers demonstrate the synthesis and modification of polymers with (4-bromophenyl)diethoxymethylsilane, highlighting the utility in materials science for creating polymers with specific thermal properties and reactivity towards nucleophiles (J. Ohshita et al., 1997).
Drug Design and Biological Activity
A novel bromophenol derivative, BOS-102, has shown significant anticancer activity in human lung cancer cells by inducing cell cycle arrest and apoptosis through the ROS-mediated PI3K/Akt and MAPK signaling pathways. This suggests potential applications in developing new anticancer drugs (Chuanlong Guo et al., 2018).
Corrosion Inhibition
Research on α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid reveals that these compounds, including those with chlorophenyl groups, can provide high inhibition efficiency, suggesting applications in industrial processes to prevent corrosion (N. Gupta et al., 2017).
properties
IUPAC Name |
3-(4-bromophenyl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAGFECTAIXETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
25434-09-7 |
Source


|
| Record name | 3-(4-BROMOPHENYL)-1,1-DIETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B2763181.png)




![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2763190.png)
![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)
amine hydrochloride](/img/structure/B2763193.png)
![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)
![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)
![2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-2-ol](/img/structure/B2763201.png)